![molecular formula C17H18N2 B11860128 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile CAS No. 88441-24-1](/img/structure/B11860128.png)
4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile
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Overview
Description
4-(Piperidin-1-ylmethyl)-1-naphthonitrile is a chemical compound that features a piperidine ring attached to a naphthalene core via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and naphthonitrile moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-ylmethyl)-1-naphthonitrile typically involves the following steps:
Formation of the Naphthonitrile Core: The naphthonitrile core can be synthesized through a nitrile formation reaction, such as the Rosenmund-von Braun reaction, where a halogenated naphthalene reacts with a cyanide source.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of the naphthonitrile core with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of 4-(Piperidin-1-ylmethyl)-1-naphthonitrile may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-ylmethyl)-1-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines.
Scientific Research Applications
Anti-Tumor Activity
Recent studies have highlighted the compound's potential in cancer treatment. One significant study investigated the effects of a related compound, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), which demonstrated notable anti-tumor properties. PMSA inhibited tumor cell proliferation, migration, and induced ferroptosis, a form of regulated cell death associated with iron metabolism and reactive oxygen species (ROS) accumulation .
The mechanisms involved include:
- Inhibition of Key Proteins : PMSA was shown to reduce the expression of proteins such as SLC7A11/XCT and NRF2, which are crucial for tumor cell survival and proliferation .
- Induction of Ferroptosis : The compound's ability to trigger ferroptosis suggests that it could be a novel therapeutic approach for targeting cancer cells resistant to traditional therapies .
Neuropharmacological Potential
Another area of interest is the compound's interaction with histamine receptors. A study on related piperidine derivatives indicated that modifications to the piperidine ring could enhance affinity for histamine H3 receptors, potentially leading to new treatments for neurodegenerative diseases and psychiatric disorders . The structural similarities suggest that 4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile may exhibit similar properties.
Structural Characteristics
The chemical structure of this compound can be represented as follows:
This structure features a naphthalene core, which is known for its hydrophobic properties, potentially enhancing the compound's bioavailability and interaction with lipid membranes.
Case Study 1: Tumor Cell Lines
In vitro studies using various tumor cell lines demonstrated that compounds similar to this compound could effectively inhibit cell growth. For instance, PMSA was tested on U87MG glioblastoma cells, showing significant inhibition of proliferation and induction of apoptosis . The results were quantified using MTT assays and flow cytometry, confirming the compound's efficacy as an anti-cancer agent.
Compound | Effect on Tumor Cells | Mechanism |
---|---|---|
PMSA | Inhibited proliferation | Induced ferroptosis via NRF2 inhibition |
This compound | Potentially similar effects expected | Requires further investigation |
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-ylmethyl)-1-naphthonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The nitrile group may also participate in interactions with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-ylmethyl)-1-naphthaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(Piperidin-1-ylmethyl)-1-naphthol: Contains a hydroxyl group instead of a nitrile group.
4-(Piperidin-1-ylmethyl)-1-naphthoic acid: Features a carboxylic acid group instead of a nitrile group.
Uniqueness
4-(Piperidin-1-ylmethyl)-1-naphthonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperidine ring and the naphthonitrile core allows for versatile applications in various fields of research.
Biological Activity
4-[(Piperidin-1-yl)methyl]naphthalene-1-carbonitrile is a compound with potential therapeutic applications, particularly in oncology and neurology. Its structural features suggest that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential clinical applications.
The biological activity of this compound is primarily attributed to its interactions with specific proteins and cellular pathways. Research indicates that compounds with similar structures can affect various enzymes, receptors, and ion channels, which are crucial in regulating cellular functions.
- Enzyme Inhibition : Studies have shown that piperidine derivatives can inhibit key enzymes involved in cancer progression and inflammation. For instance, they may act on kinases and proteases that are significant in tumor growth and metastasis .
- Receptor Modulation : The compound may also function as a modulator of neurotransmitter receptors, potentially impacting neurological conditions .
- Ion Channel Interaction : Similar compounds have demonstrated the ability to interact with voltage-gated ion channels, influencing cellular excitability and signaling pathways .
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the efficacy of this compound against various cancer cell lines:
The compound's ability to induce apoptosis in MCF-7 cells suggests a promising avenue for its development as an anti-cancer agent. The mechanism involves disrupting the cell cycle and promoting oxidative stress within the cancer cells.
Case Studies
Several case studies have been conducted to explore the biological effects of related piperidine derivatives:
- Study on Tumor Cell Proliferation : A study investigated the effects of a piperidine derivative on tumor cell proliferation and migration. Results indicated significant inhibition of these processes alongside increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress .
- Molecular Docking Studies : Molecular docking analyses revealed that piperidine derivatives could effectively bind to key targets like NRF2, blocking its activity and thereby enhancing ferroptosis in tumor cells . This highlights the potential for these compounds in targeting specific molecular pathways in cancer therapy.
Pharmacological Profiles
The pharmacological profiles of compounds similar to this compound indicate a wide range of activities:
Properties
CAS No. |
88441-24-1 |
---|---|
Molecular Formula |
C17H18N2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-(piperidin-1-ylmethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2/c18-12-14-8-9-15(13-19-10-4-1-5-11-19)17-7-3-2-6-16(14)17/h2-3,6-9H,1,4-5,10-11,13H2 |
InChI Key |
COYITFZHPIDVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C3=CC=CC=C23)C#N |
Origin of Product |
United States |
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